molecular formula C11H8N2S B8471777 8-Methyl-7-quinolinylisothiocyanate

8-Methyl-7-quinolinylisothiocyanate

Cat. No.: B8471777
M. Wt: 200.26 g/mol
InChI Key: QJKCJDNZSDQMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-7-quinolinylisothiocyanate is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 8-position and an isothiocyanate (-N=C=S) functional group at the 7-position. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial, anticancer, and materials science applications . The isothiocyanate group confers electrophilic reactivity, enabling conjugation with nucleophiles like amines or thiols, a trait shared with other isothiocyanates and related compounds .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

7-isothiocyanato-8-methylquinoline

InChI

InChI=1S/C11H8N2S/c1-8-10(13-7-14)5-4-9-3-2-6-12-11(8)9/h2-6H,1H3

InChI Key

QJKCJDNZSDQMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 8-Methyl-7-quinolinylisothiocyanate with structurally related compounds reveals key differences in reactivity, applications, and safety profiles. Below is a detailed table summarizing these findings:

Compound Structure Key Properties Applications Safety/Toxicity
This compound Quinoline with -CH₃ (C8) and -N=C=S (C7) Electrophilic isothiocyanate group; potential for nucleophilic addition reactions. Likely used in drug synthesis, agrochemicals, or as a biochemical probe . Limited data; analogs suggest moderate toxicity (similar to methyl isothiocyanate) .
Methyl isothiocyanate CH₃-N=C=S Volatile liquid; high electrophilicity. Soil fumigant, pesticide . Acute toxicity (oral LD₅₀ in rats: 72 mg/kg); skin/eye irritant .
Hexamethylene diisocyanate O=C=N-(CH₂)₆-N=C=O Diisocyanate; high reactivity with polyols. Polyurethane production . Respiratory sensitizer; requires stringent handling (GHS hazards: H315, H317) .
Isoselenocyanates R-N=C=Se Analogous to isothiocyanates but with Se; higher polarizability. Specialty synthesis (e.g., selenoureas) . Selenium toxicity risks (e.g., chronic exposure effects) .
7-Amino-5-chloro-2-styrylquinolin-8-ol Quinoline with -NH₂ (C7), -Cl (C5), styryl (C2) Reduced electrophilicity due to -NH₂; improved solubility. Pharmaceutical intermediates (e.g., antimalarial agents) . Lower acute toxicity compared to isothiocyanates .

Critical Notes and Limitations

Data Gaps: Direct experimental data on this compound is sparse; inferences rely on structural analogs .

Safety Considerations: Isothiocyanates generally require careful handling; methyl isothiocyanate’s acute toxicity profile suggests similar risks for the quinoline derivative .

Synthetic Challenges: Introducing isothiocyanate groups to quinolines may require specialized conditions (e.g., thiophosgene derivatives), contrasting with simpler isothiocyanate syntheses .

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